molecular formula C7H9BrN2O B13484686 6-bromo-5-methoxy-N-methylpyridin-3-amine

6-bromo-5-methoxy-N-methylpyridin-3-amine

Cat. No.: B13484686
M. Wt: 217.06 g/mol
InChI Key: JSYFYQBXBLIHQB-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methoxy-N-methylpyridin-3-amine typically involves the bromination of 5-methoxy-N-methylpyridin-3-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-N-methylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

6-Bromo-5-methoxy-N-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a lead compound for the synthesis of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 6-bromo-5-methoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, thereby affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 6-Bromo-N-methylpyridin-3-amine
  • 5-Methoxy-2-methylpyridin-3-amine

Uniqueness

6-Bromo-5-methoxy-N-methylpyridin-3-amine is unique due to the presence of both bromine and methoxy substituents on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

6-bromo-5-methoxy-N-methylpyridin-3-amine

InChI

InChI=1S/C7H9BrN2O/c1-9-5-3-6(11-2)7(8)10-4-5/h3-4,9H,1-2H3

InChI Key

JSYFYQBXBLIHQB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(N=C1)Br)OC

Origin of Product

United States

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